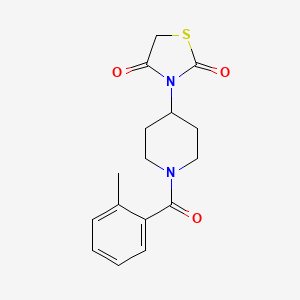

3-(1-(2-Methylbenzoyl)piperidin-4-yl)thiazolidine-2,4-dione

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

3-(1-(2-Methylbenzoyl)piperidin-4-yl)thiazolidine-2,4-dione is a chemical compound that has been extensively studied for its potential therapeutic applications. It is commonly referred to as MPD or MPDPH and belongs to the class of thiazolidinedione derivatives. The compound has been shown to exhibit a range of biochemical and physiological effects, making it a promising candidate for further research.

Applications De Recherche Scientifique

- Researchers have synthesized hybrid molecules by combining norfloxacin (a quinolone antibiotic) with the thiazolidinedione moiety. These hybrids exhibit promising direct activity against Gram-negative bacterial strains and anti-biofilm activity against Gram-positive strains .

- Derivatives containing the 1,3,4-thiadiazole group have been identified as novel protein tyrosine phosphatase 1B (PTP1B) inhibitors with potential anti-diabetic activity .

- Researchers have explored chemical scaffolds for NLRP3 inflammasome inhibitors . By combining the structure of INF39 with the acetyl-thiazolidine-2,4-dione substructure, they aim to develop compounds that can modulate the NLRP3 inflammasome .

Antimicrobial Activity

Anti-Diabetic Potential

Inflammasome Modulation

Chemical Biology and Pharmacology

Mécanisme D'action

Target of Action

The primary targets of 3-(1-(2-Methylbenzoyl)piperidin-4-yl)thiazolidine-2,4-dione are PPAR-γ receptors and cytoplasmic Mur ligases . The compound improves insulin resistance through PPAR-γ receptor activation and exhibits antimicrobial action by inhibiting cytoplasmic Mur ligases .

Mode of Action

3-(1-(2-Methylbenzoyl)piperidin-4-yl)thiazolidine-2,4-dione interacts with its targets by binding to the active sites of PPAR-γ receptors and cytoplasmic Mur ligases . This binding results in improved insulin resistance and inhibition of bacterial cell wall synthesis, respectively .

Biochemical Pathways

The action of 3-(1-(2-Methylbenzoyl)piperidin-4-yl)thiazolidine-2,4-dione affects several biochemical pathways. It enhances the insulin signaling pathway by activating PPAR-γ receptors, leading to improved insulin resistance . Additionally, it inhibits the bacterial cell wall synthesis pathway by blocking the activity of cytoplasmic Mur ligases .

Pharmacokinetics

Modifications to the compound, such as the addition of multi-ring substituents, have been shown to improve its pharmacokinetic profile .

Result of Action

The molecular and cellular effects of 3-(1-(2-Methylbenzoyl)piperidin-4-yl)thiazolidine-2,4-dione’s action include improved insulin sensitivity in cells due to PPAR-γ receptor activation . Additionally, it inhibits the growth of bacteria by blocking the activity of cytoplasmic Mur ligases, which are essential for bacterial cell wall synthesis .

Propriétés

IUPAC Name |

3-[1-(2-methylbenzoyl)piperidin-4-yl]-1,3-thiazolidine-2,4-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18N2O3S/c1-11-4-2-3-5-13(11)15(20)17-8-6-12(7-9-17)18-14(19)10-22-16(18)21/h2-5,12H,6-10H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CTQADMIAHGMGJA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1C(=O)N2CCC(CC2)N3C(=O)CSC3=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

318.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(1-(2-Methylbenzoyl)piperidin-4-yl)thiazolidine-2,4-dione | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(1R,8S)-9-Azabicyclo[6.2.0]deca-4-ene-10-one](/img/structure/B2702620.png)

![3,3-dimethyl-N-[2-[4-methyl-2-(4-methylphenyl)-1,3-thiazol-5-yl]ethyl]butanamide](/img/structure/B2702623.png)

![Methyl 3-({[4-(2-hydroxyethyl)piperazin-1-yl]carbonothioyl}amino)thiophene-2-carboxylate](/img/structure/B2702632.png)

![(Z)-3-{2-[(4-chlorobenzyl)sulfanyl]-3-quinolinyl}-2-phenyl-2-propenenitrile](/img/structure/B2702634.png)

![1-phenyl-2-(5H-[1,2,4]triazino[5,6-b]indol-3-ylsulfanyl)ethanone](/img/structure/B2702635.png)

![7-(2-Chlorophenyl)-2-(4-ethoxyphenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2702641.png)

![1-[5-(4-Methoxyphenyl)-4-(3-nitrophenyl)-3,4-dihydropyrazol-2-yl]ethanone](/img/structure/B2702643.png)